

Phosmidosine C: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Phosmidosine C**, a nucleotide antibiotic with significant potential in anticancer research. This document details its chemical properties, experimental protocols for its synthesis and biological evaluation, and explores its mechanism of action through signaling pathway diagrams.

Chemical Properties

Phosmidosine C, also known as Phosmidosine, is a naturally occurring nucleotide antibiotic. Its core structure consists of an 8-oxoadenosine moiety linked to L-proline via a phosphoramidate bond. The key chemical and physical properties of Phosmidosine are summarized in the table below.



Property	Value	Source
CAS Number	134966-01-1	[1]
Molecular Formula	C16H24N7O8P	[1]
Molecular Weight	473.38 g/mol	
IUPAC Name	(2S)-N-[[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-methoxyphosphoryl]pyrrolidine-2-carboxamide	[1]
Chemical Structure	A purine ribonucleoside monophosphate	
Stability	Unstable under basic conditions due to its inherent methyl transfer activity.[2]	[2]
Physical Properties	Specific quantitative data on melting point, boiling point, and solubility are not readily available in the surveyed literature. However, its instability in basic solutions suggests careful handling and storage in neutral or slightly acidic conditions.	

Note: A related compound, Phosmidosine B, is a demethylated derivative.[3]

Experimental Protocols

This section outlines the methodologies for the synthesis of **Phosmidosine C** and the evaluation of its biological activity, based on published literature.

Chemical Synthesis of Phosmidosine C



The first total synthesis of Phosmidosine was reported by Moriguchi et al. in 2002.[3] The following is a summary of the key steps in their synthetic route.

Objective: To synthesize Phosmidosine via a phosphoramidite-based coupling strategy.

Key Reagents and Intermediates:

- 8-oxoadenosine derivative (appropriately protected)
- N-tritylprolinamide
- tert-butoxycarbonyl (Boc) group
- 5-(3,5-dinitrophenyl)-1H-tetrazole (for Phosmidosine B synthesis)

Methodology:

- Protection of 8-oxoadenosine: The synthesis begins with the protection of the functional groups of 8-oxoadenosine. A key step involves the selective introduction of a tertbutoxycarbonyl (Boc) group to the 7-NH function of the 8-oxoadenosine base.[3] This serves as a pseudo-protecting group, sterically hindering the 6-amino group from undesired phosphitylation.[3]
- Phosphitylation: The 5'-hydroxyl group of the protected 8-oxoadenosine is then phosphitylated to create a phosphoramidite derivative.
- Coupling Reaction: The 8-oxoadenosine 5'-phosphoramidite derivative is coupled with N-tritylprolinamide.[3] This reaction forms the crucial phosphoramidate linkage.
- Deprotection: Finally, all protecting groups are removed to yield a mixture of Phosmidosine and its diastereomer.[3] The naturally occurring **Phosmidosine c**an be separated and identified, for instance, by comparing their 13C NMR spectra.[3]

Evaluation of Anticancer Activity using MTT Assay

The growth inhibitory activity of **Phosmidosine C** against various tumor cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. [3]



Objective: To determine the cytotoxic effect of **Phosmidosine C** on cancer cells.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

- Cancer cell lines of interest
- Phosmidosine C solution of known concentration
- · 96-well plates
- MTT solution (e.g., 5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
- Microplate reader

Methodology:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **Phosmidosine C**. Include untreated cells as a negative control.
- Incubation: Incubate the plates for a specific period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing for the formation of formazan crystals.
- Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.



- Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of the treated cells to that of the untreated control cells. This data can be used to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Logical Relationships

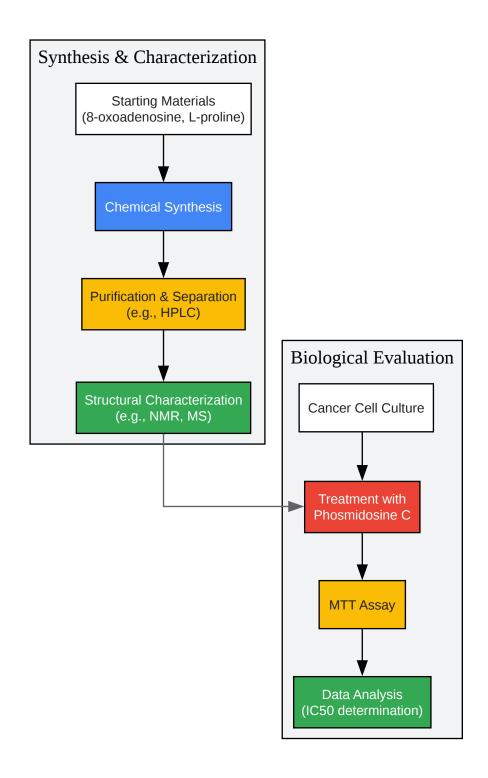
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows related to **Phosmidosine C**.



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Caption: Proposed mechanism of action for **Phosmidosine C**.





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Caption: General experimental workflow for **Phosmidosine C**.

Phosmidosine C is thought to exert its anticancer effects by inhibiting protein synthesis.[4] It is hypothesized to act as an inhibitor of prolyl-tRNA synthetase (PRS), the enzyme responsible



for attaching proline to its corresponding tRNA.[4] By inhibiting PRS, **Phosmidosine C** would prevent the formation of prolyl-tRNA, thereby stalling protein synthesis which is essential for cell growth and proliferation. This disruption of protein synthesis is a plausible explanation for the observed G1 phase cell cycle arrest in cancer cells treated with **Phosmidosine C**.[2] The G1 phase is a critical checkpoint where the cell assesses its readiness to proceed with DNA replication and division. A lack of essential proteins would trigger a halt at this checkpoint.

The antitumor activity of Phosmidosine and its derivatives has been shown to be independent of the p53 tumor suppressor gene status in some cancer cell lines, suggesting a broad therapeutic potential.[3] Structure-activity relationship studies have indicated that the L-proline moiety is crucial for its biological activity.[2]

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